4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
“4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H14N2O3 . It is a member of pyrazoles, which are heterocyclic compounds with a natural or synthetic origin .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a benzoic acid group . Pyrazoles are five-membered aromatic rings with two nitrogen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 218.21 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the search results.Scientific Research Applications
Organic Synthesis Applications
One significant application is in the domain of organic synthesis, where these compounds serve as precursors or intermediates for the synthesis of various heterocyclic compounds. For instance, they have been utilized in the rapid synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, showcasing their versatility in creating compounds with potential pharmacological activities, including antifungal, antibacterial, and anticoagulant properties (Reddy & Rao, 2006). Additionally, activated nitriles derived from these compounds have facilitated the synthesis of new heterocyclic compounds like thiazoles, pyrazoles, and pyridazines, further underscoring their utility in medicinal chemistry and drug design (Fadda, Mukhtar, & Refat, 2012).
Materials Science and Catalysis
In materials science, these pyrazole derivatives have been explored for their nonlinear optical properties and as components in advanced materials. For example, their integration into polymers and coordination networks has been studied for creating novel materials with specific optical or electronic properties, which can be pivotal for the development of new sensors, displays, or photovoltaic devices (McKay et al., 2016).
Pharmacological Applications
While direct pharmacological applications of 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid were not detailed due to the constraints of the request, related compounds have been investigated for their biological activities. This includes their role in synthesizing compounds with antiallergic, antimicrobial, and antifungal properties, demonstrating the potential for these derivatives to contribute to new therapeutic agents. Specifically, the design and synthesis of novel pyrazole derivatives have been shown to exhibit promising antibacterial activity, illustrating the potential medicinal significance of these compounds (Palkar et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitAldose Reductase (AR) , an enzyme involved in glucose metabolism
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, such as aldose reductase . They likely bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.
Biochemical Pathways
The compound may affect the polyol pathway of glucose metabolism, given its potential inhibition of Aldose Reductase . This enzyme converts glucose into sorbitol, which is then converted into fructose. By inhibiting this enzyme, the compound could potentially disrupt this pathway and affect glucose metabolism.
Result of Action
If the compound does inhibit aldose reductase, it could potentially reduce the levels of sorbitol and fructose produced in the polyol pathway . This could have various downstream effects, depending on the specific cellular context.
Properties
IUPAC Name |
4-(3-oxo-5-propyl-1H-pyrazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(5-7-11)13(17)18/h4-8,14H,2-3H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYVGPOGJAMEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359623 | |
Record name | 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700849-61-2 | |
Record name | 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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